molecular formula C24H32O8 B11963859 3,5-Dibenzo-24-crown-8 CAS No. 75832-82-5

3,5-Dibenzo-24-crown-8

Cat. No.: B11963859
CAS No.: 75832-82-5
M. Wt: 448.5 g/mol
InChI Key: XKPCSOGHEJMJHP-UHFFFAOYSA-N
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Description

3,5-Dibenzo-24-crown-8: is a macrocyclic compound known for its ability to form complexes with metal ions. This property makes it a versatile reagent in organic synthesis. The compound is part of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. The “24” in its name refers to the total number of atoms in the ring, while “crown” denotes its crown-like structure. The “8” indicates the number of oxygen atoms in the ring. This compound is particularly noted for its ability to encapsulate large cations, such as potassium and cesium .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzo-24-crown-8 typically involves the reaction of catechol with ethylene glycol in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol . Another method involves the direct sulfonation of the parent crown ether, which can be isolated as a sulfonic acid or converted to a salt of choice .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibenzo-24-crown-8 undergoes various chemical reactions, including complexation, oxidation, and substitution reactions. It forms stable complexes with alkali and alkaline earth metal ions, enhancing their solubility and reactivity .

Common Reagents and Conditions:

Major Products:

    Complexation: Metal-crown ether complexes.

    Oxidation: Nitro derivatives of the crown ether.

    Substitution: Alkylated crown ethers.

Mechanism of Action

The mechanism by which 3,5-Dibenzo-24-crown-8 exerts its effects primarily involves the formation of stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ions, encapsulating them within the ring structure. This complexation enhances the solubility and reactivity of the metal ions, facilitating various chemical reactions. The compound can also act as a molecular transporter, forming rotaxanes with ammonium ions and other guests .

Comparison with Similar Compounds

Properties

CAS No.

75832-82-5

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

2,5,8,15,18,21,24,27-octaoxatricyclo[26.4.0.09,14]dotriaconta-1(32),9,11,13,28,30-hexaene

InChI

InChI=1S/C24H32O8/c1-3-7-23-21(5-1)29-17-13-26-11-9-25-10-12-27-14-18-30-22-6-2-4-8-24(22)32-20-16-28-15-19-31-23/h1-8H,9-20H2

InChI Key

XKPCSOGHEJMJHP-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCOCCO1

Origin of Product

United States

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